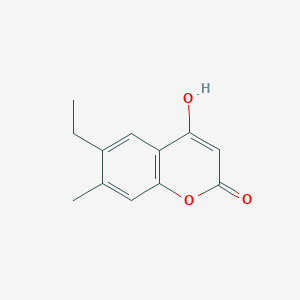
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a methyl group at the 7th position on the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the benzopyran ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while reduction can lead to the formation of a dihydrobenzopyran derivative.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl group at the 6th position.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a methyl group at the 7th position.
4-Hydroxy-6-methyl-2H-1-benzopyran-2-one: Similar structure but with a hydroxyl group at the 4th position and a methyl group at the 6th position.
Uniqueness
2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-7-methyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other benzopyran derivatives.
Properties
CAS No. |
55004-78-9 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-7-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-10(13)6-12(14)15-11(9)4-7(8)2/h4-6,13H,3H2,1-2H3 |
InChI Key |
JZUXFVXCOFFNII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















